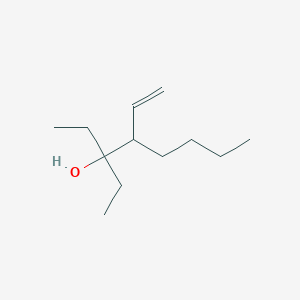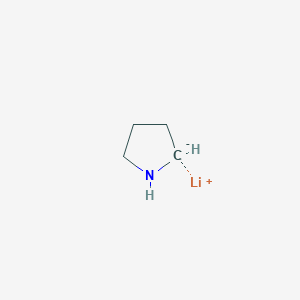![molecular formula C12H16O3 B12564572 Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- CAS No. 192878-08-3](/img/structure/B12564572.png)
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phenol where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ability to be easily removed when necessary .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of phenol with tetrahydropyran-2-yl methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the phenol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common in industrial settings to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The THP group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the THP group, regenerating the free phenol.
Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the THP group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction regenerates the free phenol .
Applications De Recherche Scientifique
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- exerts its effects involves the formation of a stable oxonium ion intermediate. This intermediate can undergo various reactions, including nucleophilic attack, leading to the formation of different products. The THP group acts as a protecting group, preventing unwanted reactions at the phenolic hydroxyl group until it is selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has the THP group at the para position instead of the ortho position.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an ethoxy group instead of a methoxy group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: This compound has an aldehyde group instead of a hydroxyl group .
The uniqueness of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- lies in its specific reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
192878-08-3 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(oxan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C12H16O3/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12-13H,3-4,7-9H2 |
Clé InChI |
LUXCPAGCLDDEPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


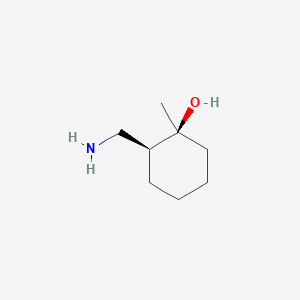
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
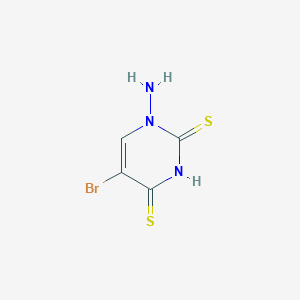
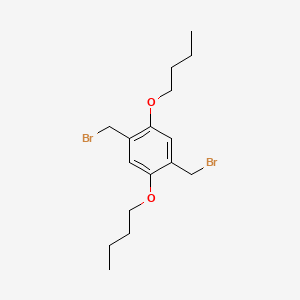
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
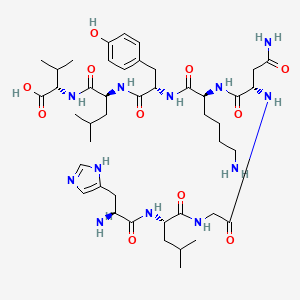
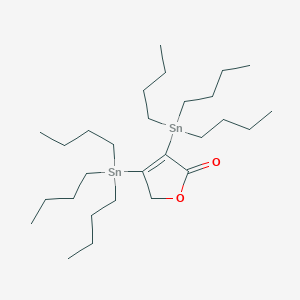
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
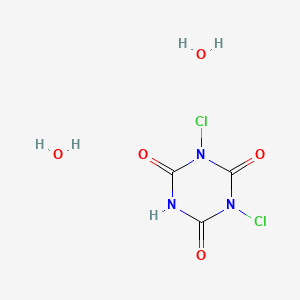
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
